molecular formula C11H10ClF3N2O B2477841 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide CAS No. 383148-41-2

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide

Cat. No. B2477841
CAS RN: 383148-41-2
M. Wt: 278.66
InChI Key: CBCVTBCICWACRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide (2-CPAC) is a novel synthetic compound with a wide range of potential applications in the fields of medicinal chemistry, biochemistry, and physiological studies. It is a small molecule that is easily synthesized and has a variety of biochemical and physiological effects. 2-CPAC has been used in a number of scientific research studies and has been found to have potential applications in drug development, biochemistry, and pharmacology.

Scientific Research Applications

Antiasthma Agents

  • 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide has shown potential in the development of antiasthma agents. A study revealed its role as a mediator release inhibitor, indicating its effectiveness in asthma treatment (Medwid et al., 1990).

Synthesis of Novel Compounds

  • Research has demonstrated the compound's utility in synthesizing novel chemical structures, such as ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and its derivatives. This illustrates its versatility in chemical synthesis (Dawadi & Lugtenburg, 2011).

Intermediate in Pesticide Production

  • The compound serves as a key intermediate in the synthesis of insecticides like imidacloprid and acetamiprid. Its role in the direct cyclization process is crucial for achieving high purity in these insecticides (Ji-ping, 2007).

Insecticidal Activity

  • A study has indicated that derivatives of this compound may exhibit insecticidal activity, particularly in crops like maize and sugar beet (Liu et al., 2006).

Anticonvulsant Activity

  • Derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity. These molecules have shown potential in treating epilepsy, indicating the compound's relevance in medicinal chemistry (Kamiński et al., 2015).

Antimicrobial Agents

  • The compound has been used in the synthesis of new molecules with antimicrobial properties. These derivatives have shown promising results in combating microbial infections (Gouda et al., 2010).

Anticancer Properties

  • Novel derivatives of this compound have been developed and tested for anticancer properties. Some of these derivatives have shown high cytotoxicity against various cancer cell lines, highlighting the compound's potential in cancer treatment (Vinayak et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been known to affect proteins in the cytoskeleton of certain organisms .

Mode of Action

It is thought to interact with its targets, potentially causing changes in their structure or function

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and its overall effectiveness.

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O/c12-8-3-6(11(13,14)15)5-16-9(8)4-10(18)17-7-1-2-7/h3,5,7H,1-2,4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCVTBCICWACRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.